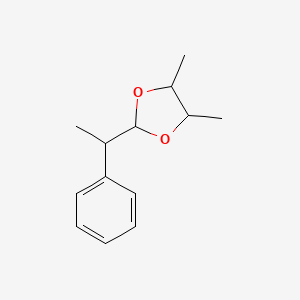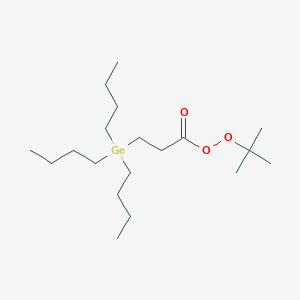
Tert-butyl 3-(tributylgermyl)propaneperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(tributylgermyl)propaneperoxoate: is an organogermanium compound with the molecular formula C19H40GeO3 It contains a tert-butyl group, a tributylgermyl group, and a propaneperoxoate moiety
Preparation Methods
The synthesis of tert-butyl 3-(tributylgermyl)propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable germanium precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure the stability of the peroxide group. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(tributylgermyl)propaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl or alkoxy groups.
Substitution: The germanium atom can undergo nucleophilic substitution reactions, where the tributylgermyl group is replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(tributylgermyl)propaneperoxoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound with antioxidant properties.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its ability to modulate oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(tributylgermyl)propaneperoxoate involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS), which can modulate cellular pathways involved in oxidative stress. The germanium atom may also interact with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Tert-butyl 3-(tributylgermyl)propaneperoxoate can be compared with other organogermanium compounds such as:
Triphenylgermanium chloride: Used in organic synthesis and as a catalyst.
Tetramethylgermanium: A precursor in the production of germanium-containing materials.
Germanium dioxide: An inorganic compound with applications in optics and electronics
Properties
CAS No. |
85273-09-2 |
|---|---|
Molecular Formula |
C19H40GeO3 |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
tert-butyl 3-tributylgermylpropaneperoxoate |
InChI |
InChI=1S/C19H40GeO3/c1-7-10-14-20(15-11-8-2,16-12-9-3)17-13-18(21)22-23-19(4,5)6/h7-17H2,1-6H3 |
InChI Key |
AVLNJYYQIVCCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


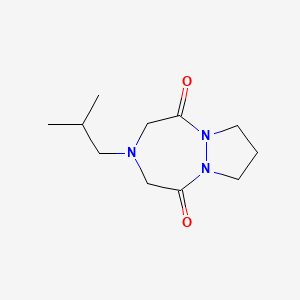

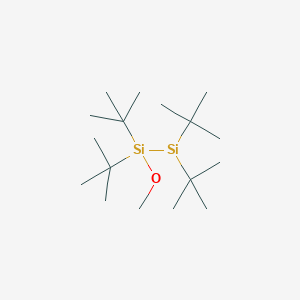

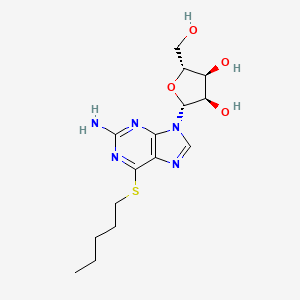
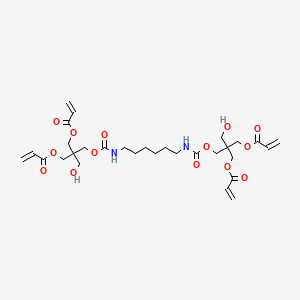
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

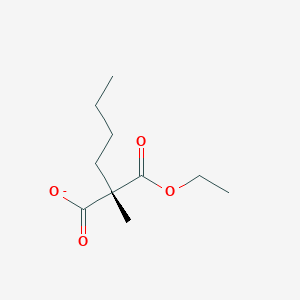
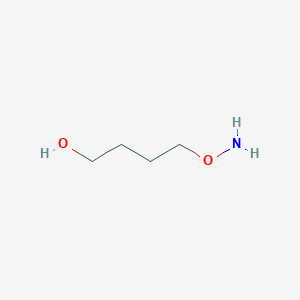
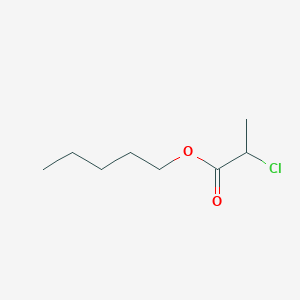
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)

